molecular formula C28H28N6O B11059176 2,4-Diamino-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11059176
M. Wt: 464.6 g/mol
InChI Key: UWSLPOMWYJBQGB-UHFFFAOYSA-N
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Description

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various amines, nitriles, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups .

Scientific Research Applications

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIAMINO-10-ANILINO-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C28H28N6O

Molecular Weight

464.6 g/mol

IUPAC Name

2,4-diamino-10-anilino-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C28H28N6O/c1-16-9-11-17(12-10-16)22-23-20(13-28(2,3)14-21(23)35)34(33-18-7-5-4-6-8-18)27-24(22)25(30)19(15-29)26(31)32-27/h4-12,22,33H,13-14H2,1-3H3,(H4,30,31,32)

InChI Key

UWSLPOMWYJBQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=C(C(=N4)N)C#N)N)NC5=CC=CC=C5

Origin of Product

United States

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